1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene
Description
1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a chloropropyl chain, an ethyl substituent, and a trifluoromethylthio (-SCF₃) group. The -SCF₃ group is notable for its strong electron-withdrawing properties and metabolic stability, making it relevant in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C12H14ClF3S |
|---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
4-(3-chloropropyl)-1-ethyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-10-6-5-9(4-3-7-13)8-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
FPTVZIPVEOCAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CCCCl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group into the benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethylthiolating agents under controlled conditions. For example, the reaction of a benzene derivative with trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source can introduce the trifluoromethylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The trifluoromethylthio group can be reduced under specific conditions to form trifluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 1-(3-azidopropyl)-4-ethyl-3-(trifluoromethylthio)benzene.
Oxidation: Formation of 1-(3-chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzoic acid.
Reduction: Formation of 1-(3-chloropropyl)-4-ethyl-3-(trifluoromethyl)benzene.
Scientific Research Applications
1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural analogs and their substituent effects:
Key Observations :
- Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃) : The -SCF₃ group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to -OCF₃ (logP ~2.8), enhancing membrane permeability .
- Nitro vs. Ethyl Groups: The nitro-substituted analog (C₁₀H₉ClF₃NO₂S) exhibits higher molecular weight and reactivity, suitable for electrophilic substitution reactions, whereas the ethyl group in the target compound may improve metabolic stability .
Research Implications
- Pharmaceutical Potential: The target compound’s combination of -SCF₃ and ethyl groups may optimize pharmacokinetic profiles (e.g., prolonged half-life) compared to nitro or methoxy analogs.
- Agrochemical Applications : High lipophilicity and stability make it a candidate for pesticide development, leveraging fluorine’s resistance to metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
